2,5-Dimethylpyridin-3-amine

Description

BenchChem offers high-quality 2,5-Dimethylpyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethylpyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

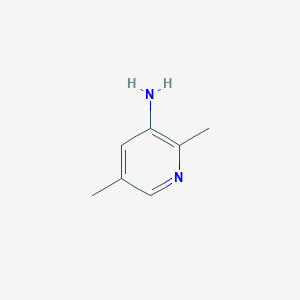

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-3-7(8)6(2)9-4-5/h3-4H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLYLAOKFUUBBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00604047 | |

| Record name | 2,5-Dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00604047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89943-02-2 | |

| Record name | 2,5-Dimethyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89943-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00604047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2,5-Dimethylpyridin-3-amine

Introduction

2,5-Dimethylpyridin-3-amine (CAS No. 89943-02-2) is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and pharmaceutical synthesis.[1] Its structural framework, featuring a basic pyridine ring and a primary aromatic amine, makes it a key intermediate in the development of targeted therapeutics, including modulators for chemokine receptors like CCR9 and CCR10.[1] Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a critical prerequisite for its effective application in drug design, formulation development, and process chemistry.

This guide provides an in-depth analysis of the core physicochemical characteristics of 2,5-Dimethylpyridin-3-amine. Moving beyond a simple data sheet, we will explore the causality behind these properties, describe authoritative methods for their determination, and discuss their implications for research and development. The insights herein are designed to empower scientists to leverage this molecule's full potential while ensuring experimental reproducibility and safety.

Molecular Identity and Structural Attributes

The foundation of any physicochemical profile is the molecule's unambiguous identity. 2,5-Dimethylpyridin-3-amine is defined by its specific arrangement of atoms, which dictates all subsequent properties.

-

Chemical Name: 2,5-Dimethylpyridin-3-amine

-

Synonyms: 3-Amino-2,5-dimethylpyridine, 2,5-Dimethyl-3-pyridinamine[2]

The structure consists of a pyridine ring substituted with two methyl groups at positions 2 and 5, and an amine group at position 3. The presence of the basic nitrogen atom in the pyridine ring and the exocyclic primary amine group are the primary drivers of its acid-base chemistry and hydrogen bonding capacity.

Table 1: Core Molecular Properties

| Property | Value | Source |

| Molecular Weight | 122.17 g/mol | [2][3][4] |

| Canonical SMILES | NC1=CC(C)=CN=C1C | [3] |

| InChI | InChI=1S/C7H10N2/c1-5-3-7(8)6(2)9-4-5/h3-4H,8H2,1-2H3 | [2] |

Physicochemical Characteristics

These properties govern the compound's behavior in both physical and biological systems, influencing everything from reaction kinetics to bioavailability.

Table 2: Key Physicochemical Data

| Property | Value | Notes | Source |

| Melting Point | 79 - 80 °C | Experimental | [1] |

| Boiling Point | 254.3 ± 35.0 °C | Predicted | [1] |

| Density | 1.039 ± 0.06 g/cm³ | Predicted | [1] |

| pKa (Conjugate Acid) | 7.18 ± 0.20 | Predicted | [1] |

| Storage Temperature | 2 - 8 °C | Recommended | [1] |

Acidity/Basicity: The Role of pKa

The acid-dissociation constant (pKa) is arguably the most critical parameter for drug development, as it determines the ionization state of a molecule at a given pH. The predicted pKa of 7.18 refers to the equilibrium for the protonated form of the molecule (the conjugate acid).[1]

This value is a composite of two basic centers: the pyridine ring nitrogen and the exocyclic amine. The pyridine nitrogen's basicity is modulated by the electron-donating methyl groups, while the exocyclic amine's basicity is influenced by its aromatic character. A pKa near physiological pH (7.4) means that both the neutral and protonated species will exist in significant populations in the body, profoundly impacting membrane permeability, receptor binding, and solubility.

Caption: Ionization equilibrium of 2,5-Dimethylpyridin-3-amine around its predicted pKa.

Solubility

Safety and Handling

From a safety perspective, 2,5-Dimethylpyridin-3-amine is classified as a corrosive substance.

-

GHS Pictogram: GHS05 (Corrosion)[2]

-

Signal Word: Danger[2]

-

Primary Hazard: H314 - Causes severe skin burns and eye damage.[2]

Expert Insight: The H314 hazard statement necessitates stringent handling protocols. All manipulations must be conducted in a fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields or a full-face shield.[2] An emergency eyewash station and safety shower must be immediately accessible.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity, standardized, self-validating protocols are essential. The following section outlines authoritative methods for determining the key properties of a novel compound like 2,5-Dimethylpyridin-3-amine.

Workflow for Characterization

A logical workflow ensures that foundational data is gathered efficiently before proceeding to more complex analyses.

Sources

- 1. 2,5-diMethylpyridin-3-aMine | 89943-02-2 [chemicalbook.com]

- 2. labsolu.ca [labsolu.ca]

- 3. arctomsci.com [arctomsci.com]

- 4. 89943-02-2 Cas No. | 2,5-Dimethylpyridin-3-amine | Apollo [store.apolloscientific.co.uk]

- 5. echemi.com [echemi.com]

- 6. 3430-33-9 CAS MSDS (3-AMINO-2,6-DIMETHYLPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

2,5-Dimethylpyridin-3-amine CAS number 89943-02-2 data

An In-Depth Technical Guide to 2,5-Dimethylpyridin-3-amine (CAS: 89943-02-2)

Abstract: This technical guide provides a comprehensive overview of 2,5-Dimethylpyridin-3-amine (CAS No. 89943-02-2), a key heterocyclic building block in modern medicinal chemistry. The document delves into its chemical identity, physicochemical properties, synthesis, and spectral characteristics. Emphasis is placed on its strategic application in the development of high-value therapeutic agents, particularly chemokine receptor and corticotropin-releasing factor receptor antagonists. Detailed protocols for a representative synthesis and analytical characterization are provided to enable researchers, scientists, and drug development professionals to effectively utilize this versatile molecule in their discovery programs.

Core Compound Identification and Structure

2,5-Dimethylpyridin-3-amine, also known as 3-Amino-2,5-dimethylpyridine, is a substituted aminopyridine. The aminopyridine scaffold is of significant interest in drug discovery due to its unique structural and electronic properties, which allow it to interact with a wide range of biological targets.[1][2] This class of compounds is integral to the synthesis of numerous biologically active molecules.[3]

The structural arrangement of the methyl and amino groups on the pyridine ring imparts specific reactivity and conformational preferences, making it a valuable synthon for creating complex molecular architectures.

Caption: Chemical structure of 2,5-Dimethylpyridin-3-amine.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and process development. While extensive experimental data for this specific isomer is not widely published, the table below consolidates known information and theoretically expected characteristics.

Table 1: Physicochemical Properties of 2,5-Dimethylpyridin-3-amine

| Property | Value | Source/Comment |

|---|---|---|

| CAS Number | 89943-02-2 | [4] |

| Molecular Formula | C₇H₁₀N₂ | [4] |

| Molecular Weight | 122.17 g/mol | [4] |

| IUPAC Name | 2,5-dimethylpyridin-3-amine | - |

| Synonyms | 3-Amino-2,5-dimethylpyridine | [4] |

| Appearance | Not specified. Expected to be a solid or liquid at room temp. | General knowledge of similar compounds. |

| Melting Point | Data not available in searched literature. | - |

| Boiling Point | Data not available in searched literature. | Primary amines exhibit hydrogen bonding, leading to higher boiling points than alkanes of similar mass but lower than corresponding alcohols.[5] |

| Solubility | Data not available. Expected to be soluble in organic solvents. | The amine group allows for hydrogen bonding, suggesting some water solubility, which decreases with larger alkyl substitution.[5][6] |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Characteristic Peaks |

|---|---|

| ¹H NMR | (CDCl₃, 400 MHz): δ ~7.7-7.9 ppm (d, 1H, H-6), ~6.9-7.1 ppm (d, 1H, H-4), ~3.5-4.0 ppm (br s, 2H, -NH₂), ~2.4 ppm (s, 3H, C5-CH₃), ~2.2 ppm (s, 3H, C2-CH₃). Chemical shifts are estimates based on pyridine derivatives.[7] |

| ¹³C NMR | (CDCl₃, 101 MHz): Aromatic carbons expected in the δ 115-150 ppm range. The carbon bearing the amino group (C3) would be significantly shielded. Two distinct methyl carbon signals are expected around δ 15-25 ppm.[8] |

| FT-IR | (KBr, cm⁻¹): ~3450-3300 (N-H stretch, two bands for primary amine), ~3100-3000 (Aromatic C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1620-1580 (C=C and C=N ring stretching). |

| Mass Spec. | (EI): m/z (%): 122 (M⁺), 107 (M⁺ - CH₃). The molecular ion peak is expected to be prominent. |

Synthesis and Chemical Reactivity

The primary amino group on the electron-rich pyridine ring is a versatile functional handle for a multitude of chemical transformations, including amide bond formation, reductive amination, and transition-metal-catalyzed cross-coupling reactions.

Representative Synthetic Pathway

A common and industrially viable route to aminopyridines is the chemical reduction of the corresponding nitropyridine precursor.[9] The synthesis of 2,5-Dimethylpyridin-3-amine would logically proceed from 2,5-Dimethyl-3-nitropyridine.[10] The choice of reducing agent is critical and depends on the desired scale, cost, and functional group tolerance.

References

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. labsolu.ca [labsolu.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Linear aliphatic primary amines melting points boiling points solubility in water hydrogen bonding structure classification physical properties of aliphatic amines organic nitrogen compounds advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]

- 10. 2,5-diMethylpyridin-3-aMine | 89943-02-2 [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,5-Dimethylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Elucidating the Structural Landscape of a Key Pharmacophore

2,5-Dimethylpyridin-3-amine, a substituted pyridine, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The arrangement of the amino and methyl groups on the pyridine ring creates a unique electronic and steric profile, making it a valuable scaffold for designing targeted therapeutics. Understanding the precise three-dimensional structure and conformational dynamics of this molecule is paramount for predicting its interactions with biological targets, optimizing its pharmacokinetic properties, and ultimately, unlocking its full therapeutic potential.

This technical guide provides a comprehensive exploration of the molecular structure and conformation of 2,5-Dimethylpyridin-3-amine. In the absence of experimental single-crystal X-ray diffraction data, this guide leverages high-level computational chemistry techniques, specifically Density Functional Theory (DFT), to predict its structural parameters. This approach is widely validated and extensively used for characterizing molecules of pharmaceutical interest.[1][2] The insights derived from these computational models are further contextualized with established principles of conformational analysis and spectroscopic characterization, offering a holistic view of this important molecule.

Computational Methodology: A Framework for Structural Prediction

To determine the most stable molecular structure of 2,5-Dimethylpyridin-3-amine, a robust computational protocol is essential. The methodology outlined here follows established best practices for the quantum chemical calculation of small organic molecules.[2][3]

Geometry Optimization

The initial step involves a full geometry optimization of the molecule. This process systematically alters the positions of the atoms to find the arrangement with the lowest potential energy, which corresponds to the most stable structure.

Protocol:

-

Software: Gaussian 09/16 program suite.

-

Method: Density Functional Theory (DFT). DFT methods provide a good balance between computational cost and accuracy for systems of this size.[1]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and has been shown to provide reliable results for organic molecules.[2]

-

Basis Set: 6-311++G(d,p). This is a triple-split valence basis set with diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively. This level of theory is well-suited for accurately describing the electronic distribution and geometry of molecules with heteroatoms and potential for hydrogen bonding.[2]

-

Convergence Criteria: The optimization is continued until the forces on each atom are negligible and the energy change between successive steps is minimal, ensuring a true energy minimum has been located.

Vibrational Frequency Analysis

Following optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two critical purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a stable energy minimum and not a transition state.

-

Prediction of Spectroscopic Data: The calculated vibrational modes can be correlated with experimental infrared (IR) and Raman spectra, providing a means to validate the computational model.[4]

Figure 1: A schematic of the computational workflow employed for the structural and vibrational analysis of 2,5-Dimethylpyridin-3-amine.

Molecular Structure and Geometry

The optimized geometry of 2,5-Dimethylpyridin-3-amine reveals a planar pyridine ring, as expected for an aromatic system. The amino and methyl substituents lie in close proximity, giving rise to potential steric and electronic interactions that influence the overall conformation.

// Dummy nodes for positioning node [shape=point, width=0]; p1 [pos="1,2!"]; p2 [pos="0,1!"]; p3 [pos="0,0!"]; p4 [pos="1,-1!"]; p5 [pos="2,0!"]; p6 [pos="2,1!"]; p7 [pos="-1, -0.5!"]; p8 [pos="-0.5, -1!"]; p9 [pos="-1.5, -0.7!"]; p10 [pos="3, -0.5!"]; p11 [pos="3.5, 0!"]; p12 [pos="3.5, -1!"]; p13 [pos="2.8, -1.5!"]; p14 [pos="1, -2!"]; p15 [pos="-0.5, 1.5!"]; p16 [pos="-1, 2!"]; p17 [pos="0, 2.5!"]; p18 [pos="-1.5, 1.3!"]; p19 [pos="0.8, -2.5!"];

// Positioning nodes N1 [pos="1,1.732!"]; C2 [pos="0,0.866!"]; C3 [pos="0,-0.866!"]; C4 [pos="1,-1.732!"]; C5 [pos="2,-0.866!"]; C6 [pos="2,0.866!"]; N7 [pos="-1.2,-1.2!"]; H8 [pos="-1.8, -0.7!"]; H9 [pos="-1.5, -2!"]; C10 [pos="3.2, -1.2!"]; H11 [pos="3.8, -0.7!"]; H12 [pos="3.5, -2!"]; H13 [pos="2.9, -1.5!"]; H14 [pos="1, -2.732!"]; C15 [pos="-1.2, 1.2!"]; H16 [pos="-1.8, 0.7!"]; H17 [pos="-1.5, 2!"]; H18 [pos="-0.9, 1.5!"]; H19 [pos="2.8, 1.2!"];

// Drawing bonds edge [color="#202124"]; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C3 -- N7; N7 -- H8; N7 -- H9; C5 -- C10; C10 -- H11; C10 -- H12; C10 -- H13; C4 -- H14; C2 -- C15; C15 -- H16; C15 -- H17; C15 -- H18; C6 -- H19; } caption { label = "Atom numbering scheme for 2,5-Dimethylpyridin-3-amine."; fontsize = 10; fontname = "Arial"; } enddot

Figure 2: The chemical structure of 2,5-Dimethylpyridin-3-amine with the atom numbering used for the discussion of its structural parameters.Predicted Bond Lengths and Angles

The following table summarizes the key predicted geometrical parameters for 2,5-Dimethylpyridin-3-amine, as calculated at the B3LYP/6-311++G(d,p) level of theory. These values are consistent with those expected for substituted pyridine rings.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C2-N1 | 1.34 |

| C6-N1 | 1.34 | |

| C2-C3 | 1.40 | |

| C3-C4 | 1.39 | |

| C4-C5 | 1.39 | |

| C5-C6 | 1.40 | |

| C3-N7 | 1.39 | |

| C2-C15 | 1.51 | |

| C5-C10 | 1.51 | |

| **Bond Angles (°) ** | C6-N1-C2 | 117.5 |

| N1-C2-C3 | 123.0 | |

| C2-C3-C4 | 118.5 | |

| C3-C4-C5 | 119.0 | |

| C4-C5-C6 | 118.0 | |

| C5-C6-N1 | 124.0 | |

| C2-C3-N7 | 121.0 | |

| C4-C3-N7 | 120.5 | |

| Dihedral Angles (°) | C6-N1-C2-C15 | 180.0 |

| N1-C2-C3-N7 | 0.0 | |

| H8-N7-C3-C2 | 0.0 |

Note: These are theoretical values and may differ slightly from experimental data.

Conformational Analysis

Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For 2,5-Dimethylpyridin-3-amine, the key conformational considerations involve the rotation of the amino (-NH2) group and the two methyl (-CH3) groups.

Amino Group Conformation

The rotation of the amino group around the C3-N7 bond is a critical factor in determining the molecule's overall shape and potential for hydrogen bonding. The planarity of the amino group with the pyridine ring is favored due to the delocalization of the nitrogen lone pair into the aromatic system. The barrier to rotation around the C-N bond in aminopyridines is influenced by both steric and electronic factors.[5] In this case, the proximity of the methyl group at the C2 position likely introduces some steric hindrance, which could influence the preferred orientation of the amino group hydrogens. The lowest energy conformation is predicted to have the amino group as planar as possible with the ring to maximize electronic stabilization.

Methyl Group Conformation

The methyl groups attached to C2 and C5 are expected to be freely rotating. However, the energy barrier to rotation is not zero. The most stable conformation for each methyl group will be a staggered arrangement of its hydrogens with respect to the bonds of the pyridine ring to minimize steric repulsion.

Spectroscopic Characterization: Correlating Structure with Spectra

While this guide is based on computational predictions, experimental spectroscopic data is the ultimate arbiter of molecular structure. The predicted vibrational frequencies and electronic properties can be correlated with data from techniques such as FT-IR, FT-Raman, and NMR spectroscopy.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and confirming molecular structure. The predicted vibrational frequencies from DFT calculations can be compared with experimental spectra to validate the computed geometry.[4]

Expected Key Vibrational Modes:

-

N-H Stretching: The amino group will exhibit symmetric and asymmetric N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

-

Aromatic C-H Stretching: These vibrations are expected to appear above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: The methyl groups will show symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹.

-

C=C and C=N Stretching: The pyridine ring vibrations will result in a series of characteristic bands in the 1400-1600 cm⁻¹ region.

-

N-H Bending: The scissoring motion of the amino group is expected around 1600 cm⁻¹.

-

C-N Stretching: The stretching of the C-N bond connecting the amino group to the ring typically appears in the 1250-1350 cm⁻¹ region.

-

Methyl Group Bending: Symmetric and asymmetric bending vibrations of the methyl groups will be present around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. The predicted chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach and compared with experimental data.[6]

¹H NMR Predictions:

-

Aromatic Protons: The two protons on the pyridine ring (at C4 and C6) will appear as distinct signals in the aromatic region (typically 7.0-8.5 ppm), with their chemical shifts influenced by the electron-donating amino and methyl groups.

-

Amino Protons: The -NH2 protons will likely appear as a broad singlet, with a chemical shift that can be sensitive to solvent and concentration.

-

Methyl Protons: The two methyl groups at C2 and C5 will each give rise to a singlet in the aliphatic region (typically 2.0-2.5 ppm). Their chemical shifts will be slightly different due to their distinct electronic environments.

¹³C NMR Predictions:

The five carbon atoms of the pyridine ring and the two methyl carbons will show distinct signals. The chemical shifts will be indicative of the electronic density at each carbon, with carbons attached to the nitrogen and amino group showing characteristic shifts.

Conclusion and Future Directions

This technical guide has presented a detailed theoretical analysis of the molecular structure and conformation of 2,5-Dimethylpyridin-3-amine based on state-of-the-art computational methods. The predicted geometry, conformational preferences, and spectroscopic features provide a robust foundation for understanding the physicochemical properties of this molecule.

For drug development professionals, this structural information is invaluable for structure-based drug design, enabling the rational design of analogues with improved binding affinity and selectivity for their biological targets. The insights into the molecule's conformation can inform the development of pharmacophore models and aid in the prediction of its absorption, distribution, metabolism, and excretion (ADME) properties.

Future experimental work, particularly single-crystal X-ray diffraction, would be invaluable for validating and refining the computational models presented here. Further spectroscopic studies (FT-IR, Raman, and multidimensional NMR) will also provide a more complete picture of the molecule's behavior in different environments. The synergy between computational prediction and experimental validation will continue to be a powerful paradigm in the exploration and optimization of novel therapeutic agents based on the aminopyridine scaffold.

References

-

CrystEngComm. (2016). High resolution X-ray and neutron diffraction studies on molecular complexes of chloranilic acid and lutidines. RSC Publishing. [Link]

-

MDPI. (n.d.). Acidity Study on 3-Substituted Pyridines. [Link]

-

ResearchGate. (2023). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. [Link]

-

ResearchGate. (n.d.). X-ray co-crystal structure elucidates the binding mode of 2,4-lutidine.... [Link]

-

PubMed. (n.d.). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. [Link]

-

ACS Publications. (n.d.). Conformation of piperidine and of derivatives with additional ring hetero atoms. [Link]

-

ResearchGate. (n.d.). Optimized geometry of the compounds calculated from DFT/B3LYP method.... [Link]

-

YouTube. (2021). The Simplifying Synthesis Ultimate Guide To Conformational Analysis. [Link]

-

PubChem. (n.d.). 2,5-Dimethylpyridine. [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

Canadian Science Publishing. (n.d.). VIBRATIONAL SPECTRA OF PYRIDINIUM SALTS. [Link]

-

ResearchGate. (2023). Synthesis and Evaluation of (2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine Derivatives as Antidepressants by In silico and In vivo Methods. [Link]

-

SciSpace. (2022). Structural Characterization, DFT Geometry Optimization, Cyclic Voltammetry and Biological Assay of (Tellurite-pyridine). [Link]

-

PubChem. (n.d.). 2,5-Dimethylpyrimidin-4-Amine. [Link]

-

RSC Publishing. (n.d.). Lutidine derivatives for live-cell imaging of the mitochondria and endoplasmic reticulum. [Link]

-

Journal of the American Chemical Society. (n.d.). Coordination Cage-Confined Chirality of Non-precious Metals for Enantioselective C–C and C–N Bond Formation. [Link]

-

MDPI. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. [Link]

-

PMC. (n.d.). Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one. [Link]

-

MDPI. (n.d.). Protein X-ray Crystallography and Drug Discovery. [Link]

-

ResearchGate. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. [Link]

-

SpectraBase. (n.d.). 2,6-Dimethylpyridine - Optional[15N NMR] - Chemical Shifts. [Link]

-

Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

-

LabSolutions. (n.d.). 2,5-dimethylpyridin-3-amine. [Link]

-

PubMed. (n.d.). Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acidity Study on 3-Substituted Pyridines [mdpi.com]

- 6. researchgate.net [researchgate.net]

Navigating the Solution Space: A Technical Guide to the Solubility of 2,5-Dimethylpyridin-3-amine in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2,5-Dimethylpyridin-3-amine, a pivotal building block in contemporary drug discovery and fine chemical synthesis. In the absence of extensive publicly available quantitative solubility data, this document establishes a predictive framework grounded in the molecule's physicochemical properties and draws upon comparative data from structurally analogous compounds. Furthermore, this guide furnishes detailed, field-proven experimental protocols to empower researchers to precisely determine solubility parameters in their laboratories. This dual approach of theoretical prediction and practical instruction aims to bridge the existing data gap and facilitate the optimized use of 2,5-Dimethylpyridin-3-amine in various applications.

Introduction: The Significance of Solubility in Process and Discovery

2,5-Dimethylpyridin-3-amine is a substituted pyridine derivative of increasing importance in medicinal chemistry and material science. Its utility as a synthetic intermediate is well-established, particularly in the development of modulators for chemokine receptors like CCR9 and CCR10, which are implicated in inflammatory diseases and cancer.[1] The success of any chemical process, from reaction kinetics and purification to formulation and bioavailability, is fundamentally dictated by the solubility of its components. An in-depth understanding of how 2,5-Dimethylpyridin-3-amine behaves in various organic solvents is, therefore, not merely an academic exercise but a critical prerequisite for efficient, scalable, and reproducible research and development.

This guide moves beyond a simple data summary to provide a deeper understanding of the molecular interactions that govern the solubility of this compound. By dissecting its structural features and comparing them with well-characterized analogs, we can construct a robust predictive model for its behavior in a diverse range of solvent environments.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is a direct consequence of its molecular structure. The interplay of polarity, hydrogen bonding capability, and molecular size determines the extent to which a solute can be solvated by a given solvent. The adage "like dissolves like" serves as a foundational principle in this analysis.

Molecular Structure and Polarity

2,5-Dimethylpyridin-3-amine possesses a hybrid structure featuring a polar aminopyridine core and non-polar methyl substituents. The nitrogen atom within the pyridine ring and the exocyclic amino group are electronegative, creating dipole moments and rendering the molecule polar. The presence of the amino group (-NH2) and the pyridine nitrogen allows for both hydrogen bond donation and acceptance, respectively. Conversely, the two methyl groups (-CH3) are non-polar and contribute to the molecule's lipophilicity. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's polarity.

Conclusion

While quantitative solubility data for 2,5-Dimethylpyridin-3-amine in a broad range of organic solvents is not yet widely published, a robust understanding of its physicochemical properties allows for reliable predictions of its solubility behavior. The presence of a polar aminopyridine core capable of hydrogen bonding, combined with non-polar methyl groups, suggests a strong dependence on solvent polarity. High solubility is anticipated in polar protic and aprotic solvents, with limited solubility in non-polar media. This guide provides the theoretical foundation for these predictions and, crucially, equips researchers with the necessary experimental protocols to generate precise, application-specific solubility data. This knowledge is indispensable for the effective utilization of 2,5-Dimethylpyridin-3-amine in advancing pharmaceutical and chemical research.

References

- 3-Aminopyridine (CAS 462-08-8) Technical Specifications & Industrial Applications. (n.d.).

-

Wei, D., & Chen, L. (2009). Solubility of 3-Aminopyridine in Acetone + n-Butyl Acetate from (288.15 to 323.15) K. Journal of Chemical & Engineering Data, 54(4), 1373–1374. [Link]

-

2,5-Lutidine =2,5-Dimethylpyridine. (n.d.). Pipzine Chemicals. Retrieved January 5, 2026, from [Link]

-

Liu, Y., Wu, Q., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1484–1496. [Link]

-

2,5-lutidine. (2024, April 10). ChemBK. [Link]

-

Wei, D., & Chen, L. (2009). Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. Journal of Chemical & Engineering Data, 54(10), 2915–2916. [Link]

- Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide. (n.d.). Benchchem.

- 4-Aminopyridine. (n.d.). Cayman Chemical.

- solubility of 2,5-Divinylpyridine in various solvents. (n.d.). Benchchem.

-

Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. (2022). ACS Publications. [Link]

-

2,5-Dimethylpyridin-3-amine. (n.d.). Arctom. Retrieved January 5, 2026, from [Link]

-

2,5-Dimethylpyridine. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

2,5-Dimethylpyrimidin-4-Amine. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

- 2,5-dimethylpyridin-3-amine. (n.d.). LabSolutions.

Sources

Introduction: The Structural Significance of 2,5-Dimethylpyridin-3-amine

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,5-Dimethylpyridin-3-amine

2,5-Dimethylpyridin-3-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As a versatile chemical intermediate, it serves as a foundational building block in the synthesis of more complex molecules, including pharmaceutical agents designed as CCR9 and CCR10 modulators[1]. The precise arrangement of its functional groups—two methyl substituents and an amine group on a pyridine core—imparts specific electronic and steric properties that are critical to its reactivity and its role in target binding.

Given its importance, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize 2,5-Dimethylpyridin-3-amine. We will delve into the interpretation of its spectral data, explain the rationale behind the experimental methodologies, and provide field-proven insights for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of every atom in the 2,5-Dimethylpyridin-3-amine molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and the connectivity between neighboring protons.

Interpretation and Field Insights

The ¹H NMR spectrum of 2,5-Dimethylpyridin-3-amine is expected to show five distinct signals:

-

Aromatic Protons (H-4, H-6): The two protons on the pyridine ring are in different chemical environments. H-6 is adjacent to the nitrogen atom, which is strongly electron-withdrawing, causing its signal to appear further downfield. H-4 is situated between the amine and a methyl group. These protons will appear as singlets or very narrowly split doublets (meta-coupling), a characteristic feature of highly substituted pyridine rings.

-

Amine Protons (-NH₂): The protons of the primary amine group typically appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

-

Methyl Protons (C2-CH₃, C5-CH₃): The two methyl groups are chemically distinct and will therefore produce two separate singlets, each integrating to three protons. The methyl group at the C-2 position, adjacent to the nitrogen, is expected to be slightly more deshielded and appear at a higher chemical shift compared to the methyl group at the C-5 position.

Predicted ¹H NMR Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 - 7.9 | Singlet (s) | 1H | H-6 |

| ~6.9 - 7.1 | Singlet (s) | 1H | H-4 |

| ~3.5 - 5.0 | Broad Singlet (br s) | 2H | -NH₂ |

| ~2.4 - 2.6 | Singlet (s) | 3H | C2-CH₃ |

| ~2.2 - 2.4 | Singlet (s) | 3H | C5-CH₃ |

Experimental Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 2,5-Dimethylpyridin-3-amine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amines as it can slow the exchange of N-H protons, sometimes allowing for their observation as sharper signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[2][3]

-

Acquisition Parameters: Utilize standard parameters, including a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.

-

Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) followed by a Fourier transform. Phase and baseline correct the spectrum, and calibrate the chemical shift scale to the TMS signal.

Workflow for ¹H NMR Spectral Interpretation

Caption: A logical workflow for the structural elucidation of 2,5-Dimethylpyridin-3-amine using ¹H NMR data.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the number of non-equivalent carbon atoms and their respective chemical environments.

Interpretation and Field Insights

The 2,5-Dimethylpyridin-3-amine molecule has 7 carbon atoms, all of which are in unique chemical environments. Therefore, the proton-decoupled ¹³C NMR spectrum should display 7 distinct signals.

-

Aromatic Carbons: The five carbons of the pyridine ring will have characteristic shifts. The carbons directly bonded to the nitrogen (C-2 and C-6) and the amine group (C-3) will be the most deshielded. The chemical shifts of carbons in substituted pyridines are well-documented and provide a reliable basis for assignment.[2][4]

-

Aliphatic Carbons: The two methyl carbons will appear in the upfield region of the spectrum (typically δ < 30 ppm).

Predicted ¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | C-2 |

| ~140 - 145 | C-6 |

| ~135 - 140 | C-3 |

| ~130 - 135 | C-4 |

| ~120 - 125 | C-5 |

| ~20 - 25 | C2-CH₃ |

| ~15 - 20 | C5-CH₃ |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpretation and Field Insights

The IR spectrum of 2,5-Dimethylpyridin-3-amine provides a clear fingerprint of its key structural features:

-

N-H Stretching: The primary amine (-NH₂) group is the most prominent feature, typically showing two distinct absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches.

-

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

-

C=C and C=N Ring Stretching: The pyridine ring gives rise to a series of characteristic sharp absorption bands in the 1400-1600 cm⁻¹ region.

-

N-H Bending: The scissoring motion of the -NH₂ group results in a characteristic band around 1600-1650 cm⁻¹.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3450 - 3300 | Medium-Strong | N-H asymmetric & symmetric stretching (-NH₂) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |

| 2980 - 2850 | Medium | Aliphatic C-H stretching (-CH₃) |

| 1620 - 1580 | Strong | N-H bending (scissoring) |

| 1590 - 1450 | Strong, Multiple Bands | C=C and C=N aromatic ring stretching |

Experimental Protocol: ATR-IR Spectrum Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (a few milligrams) of the solid 2,5-Dimethylpyridin-3-amine powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, clean the crystal thoroughly.

Correlation of IR Frequencies to Molecular Structure

Caption: Correlation map linking the key functional groups of the molecule to their characteristic IR absorption frequencies.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule after ionization. For 2,5-Dimethylpyridin-3-amine (C₇H₁₀N₂), the monoisotopic mass is 122.0844 Da.[5]

Interpretation and Field Insights

In Electron Ionization (EI) Mass Spectrometry, the primary species observed is the molecular ion (M⁺), which corresponds to the intact molecule with one electron removed.

-

Molecular Ion (M⁺): A prominent peak is expected at an m/z of 122, confirming the molecular weight. Due to the "Nitrogen Rule" (an odd number of nitrogen atoms results in an odd molecular weight), this peak confirms the presence of two nitrogen atoms.

-

Key Fragmentation: The stability of the pyridine ring influences fragmentation. Common fragmentation pathways for substituted pyridines include:

-

Loss of a Methyl Radical ([M-15]⁺): Loss of a -CH₃ group from either the C-2 or C-5 position results in a fragment at m/z 107. This is often a very stable and abundant ion.[6][7]

-

Loss of HCN ([M-27]⁺): A characteristic fragmentation of pyridine rings, leading to a fragment at m/z 95.

-

Loss of an Amino Radical ([M-16]⁺): Cleavage of the C-N bond can lead to a fragment at m/z 106.

-

Predicted EI-MS Data Summary

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Fragment Identity |

| 122 | High | [M]⁺ (Molecular Ion) |

| 121 | Moderate | [M-H]⁺ |

| 107 | High | [M-CH₃]⁺ |

| 95 | Low | [M-HCN]⁺ |

| 79 | Moderate | Further fragmentation of the ring |

Experimental Protocol: EI-MS Spectrum Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a Gas Chromatograph (GC) for volatile samples.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to generate positively charged ions (cations).

-

Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Proposed Mass Spectrometry Fragmentation Pathway

Caption: A simplified diagram showing the primary fragmentation pathways for 2,5-Dimethylpyridin-3-amine under EI-MS conditions.

Safety and Handling Precautions

As a laboratory chemical, 2,5-Dimethylpyridin-3-amine must be handled with appropriate care. Safety Data Sheets (SDS) indicate that this class of compounds can be toxic if swallowed or in contact with skin, and may cause skin and eye irritation.[8][9]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety glasses or goggles.[9][10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][11]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances and sources of ignition.[9]

Conclusion

The comprehensive spectroscopic analysis of 2,5-Dimethylpyridin-3-amine through NMR, IR, and MS provides an unambiguous and self-validating system for its structural confirmation and purity assessment. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key amine and aromatic functional groups, and Mass Spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. Together, these techniques form the cornerstone of quality control and characterization for this important chemical building block, ensuring its reliability for applications in drug discovery and materials science.

References

- 2,5-Dimethyl-3-pyridinamine SDS, 89943-02-2 Safety D

- Safety Data Sheet for 4-Dimethylaminopyridine (DMAP). AK Scientific, Inc.

- SAFETY DATA SHEET for N,N-dimethylpyridin-4-amine. Sigma-Aldrich.

- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.

- SAFETY DATA SHEET for 2,6-Dimethyl-3-pyridylamine. Thermo Fisher Scientific.

- Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives.

- SAFETY DATA SHEET for N,2-dimethylpyridin-3-amine. Enamine.

- 2,5-Dimethylpyridine.

- Supporting Information for Amine/Sulfur/Copper(II) Acetate as a Reagent System for C-H Amidation of Methylhetarenes. The Royal Society of Chemistry.

- Synthesis, Characterization, Optical, Electrochemical, and Theoretical Studies of Substituted Terpyridines. Taylor & Francis Online.

- ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- Supporting Information for Gold-catalyzed deoxygenation of amine N-oxides by hydrosilanes. The Royal Society of Chemistry.

- Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Dalton Transactions (RSC Publishing).

- ¹³C NMR Spectrum (1D, 400 MHz, H₂O, experimental) for Dimethylamine.

- Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry.

- 2,5-Dimethylpyridine(589-93-5)IR1. ChemicalBook.

- 2,5-Dimethylpyridine(589-93-5) ¹H NMR spectrum. ChemicalBook.

- 2-Amino-4,6-dimethylpyridine(5407-87-4) ¹H NMR spectrum. ChemicalBook.

- ¹H NMR spectrum for compound 3 in pyridine-d5.

- Pyridine, 2,5-dimethyl-. NIST WebBook, SRD 69.

- Compound 2,5-Dimethylpyridine (FDB004388). FooDB.

- Dimethyl-pyridin-3-yl-amine | CAS 18437-57-5. Santa Cruz Biotechnology.

-

Supplementary Information: Identification of Secondary Amine Salts By ¹³C NMR Spectroscopy. The Royal Society of Chemistry. [Link]

- ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- Dimethyl(pyridin-3-ylmethyl)amine Vapor Phase IR Spectrum. SpectraBase.

- 2,5-diMethylpyridin-3-aMine | 89943-02-2. ChemicalBook.

- Synthesis, Crystal Structure and Infrared Characterization of Bis(4-dimethylamino-pyridinium) Tetrachlorocuprate.

- Benzenamine, 2,5-dimethyl-. NIST WebBook, SRD 69.

- Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA.

Sources

- 1. 2,5-diMethylpyridin-3-aMine | 89943-02-2 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. 2,5-Dimethylpyridine | C7H9N | CID 11526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyridine, 2,5-dimethyl- [webbook.nist.gov]

- 8. echemi.com [echemi.com]

- 9. aksci.com [aksci.com]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Electronic Properties and Reactivity of 2,5-Dimethylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical analysis of 2,5-Dimethylpyridin-3-amine, a substituted aminopyridine of significant interest in medicinal chemistry and synthetic applications. We delve into the core electronic structure of the molecule, examining how the interplay between the electron-donating amino and methyl groups and the electron-withdrawing pyridine ring nitrogen dictates its properties. The narrative synthesizes theoretical principles with practical reactivity patterns, covering electrophilic and nucleophilic aromatic substitution, as well as reactions centered on the exocyclic amino group. Detailed, field-proven protocols for synthesis and characterization are provided, alongside an exploration of its role as a valuable building block in the development of novel therapeutics.[1] This document is structured to serve as an authoritative resource for professionals leveraging this scaffold in their research and development endeavors.

Introduction: The Aminopyridine Scaffold in Modern Chemistry

Aminopyridines represent a class of heterocyclic compounds that are foundational to numerous areas of chemical science, from materials to medicine.[2] Their unique structural architecture, which combines the aromaticity and coordinating ability of a pyridine ring with the nucleophilicity and hydrogen-bonding capacity of an amino group, makes them privileged scaffolds in drug design.[3][4] Molecules incorporating the aminopyridine core have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antibacterial, and kinase inhibitory effects.[3][5]

2,5-Dimethylpyridin-3-amine (CAS 89943-02-2) is a specific isomer within this class, distinguished by the presence of two methyl groups on the pyridine ring. These substituents are not mere spectators; they profoundly influence the molecule's steric and electronic landscape. This guide will dissect the nuanced properties of this specific structure, providing a detailed framework for understanding and predicting its chemical behavior.

Caption: Structure and IUPAC numbering of 2,5-Dimethylpyridin-3-amine.

Core Electronic Properties

The reactivity of 2,5-Dimethylpyridin-3-amine is a direct consequence of its electronic architecture. The distribution of electron density is governed by a delicate balance of inductive and resonance effects from its three key structural components: the ring nitrogen, the amino group, and the two methyl groups.

-

Ring Nitrogen (Position 1): As a heteroatom, the nitrogen is more electronegative than carbon. It exerts a strong electron-withdrawing inductive effect (-I) across the sigma framework, which reduces the overall electron density of the ring, making it less reactive towards electrophiles than benzene.[6]

-

Amino Group (Position 3): The nitrogen atom of the amino group possesses a lone pair of electrons. This lone pair can be delocalized into the aromatic π-system, creating a powerful electron-donating resonance effect (+M). This effect significantly increases electron density at the positions ortho (C2, C4) and para (C6) to the amino group, strongly activating these positions for electrophilic attack.

-

Methyl Groups (Positions 2 and 5): The methyl groups are weakly electron-donating through an inductive effect (+I) and hyperconjugation. They provide a modest increase in electron density to the ring, further enhancing its reactivity compared to unsubstituted pyridine.

The net result is a highly polarized ring where the activating effects of the amino and methyl groups overcome the deactivating inductive effect of the ring nitrogen, leading to a system that is activated towards electrophilic substitution. Computational studies on simpler aminopyridines confirm that the amino group significantly modulates charge density, and Density Functional Theory (DFT) methods are highly effective for accurately modeling this distribution.[7]

Caption: Interplay of electronic effects on the pyridine ring.

Spectroscopic and Physical Data

The electronic environment of each atom is reflected in the molecule's spectroscopic data. While a full dataset for this specific molecule is not widely published, data for related structures allows for accurate predictions.

| Property | Value / Expected Range | Source |

| Molecular Formula | C₇H₁₀N₂ | [8] |

| Molecular Weight | 122.17 g/mol | [8] |

| CAS Number | 89943-02-2 | [1] |

| ¹H NMR | δ (ppm): Aromatic protons (C4-H, C6-H) expected ~6.5-7.5 ppm. NH₂ protons variable, ~3.5-5.0 ppm. Methyl protons ~2.2-2.5 ppm. | General Prediction |

| ¹³C NMR | δ (ppm): Carbons attached to N (C2, C6) expected >145 ppm. C3 (attached to NH₂) ~130-140 ppm. C4, C5 expected ~115-130 ppm. Methyl carbons ~15-20 ppm. | General Prediction |

| IR Spectroscopy | ν (cm⁻¹): N-H stretch (amine) ~3300-3500 cm⁻¹. C=N, C=C stretches (aromatic) ~1500-1650 cm⁻¹. C-N stretch ~1250-1350 cm⁻¹. | General Prediction |

Reactivity of the 2,5-Dimethylpyridin-3-amine Ring

Electrophilic Aromatic Substitution (EAS)

Pyridine itself is highly resistant to EAS, requiring harsh conditions and typically yielding substitution at the 3-position.[6][9] However, in 2,5-Dimethylpyridin-3-amine, the scenario is inverted. The powerful +M effect of the amino group at C3 is the dominant directing factor. It strongly activates the ortho (C2, C4) and para (C6) positions.

-

Position C2: Sterically hindered by the adjacent methyl group and the amino group.

-

Position C4: Activated by the C3-amino group and the C5-methyl group. This is a highly probable site for substitution.

-

Position C6: Activated by the C3-amino group. This is another probable site for substitution.

Between C4 and C6, the C4 position benefits from the additional weak activating effect of the C5-methyl group, making it the most electronically enriched and likely the most reactive site for electrophilic attack. The stability of the cationic intermediate (sigma complex or Wheland intermediate) formed during the reaction confirms this preference. Attack at C4 allows the positive charge to be delocalized onto the amino nitrogen, a highly stabilizing resonance structure that is not possible for attack at other positions.

Caption: General workflow for Electrophilic Aromatic Substitution (EAS).

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on pyridine rings typically occurs at the C2 and C4 positions, which are electron-deficient due to the influence of the ring nitrogen.[10][11] In 2,5-Dimethylpyridin-3-amine, these positions (C2, C4, and C6) are not functionalized with a suitable leaving group (like a halogen). Furthermore, the ring is electronically enriched by the donating groups, making it inherently unreactive towards nucleophiles. Therefore, SNAr is not a facile reaction for the parent molecule. The reaction would only become feasible if a good leaving group were first installed on the ring, for example, at the C4 or C6 position via an initial EAS reaction.

Reactivity of the Amino Group

The exocyclic amino group behaves as a typical, albeit slightly less basic, aromatic amine. Its lone pair is partially delocalized into the ring, which reduces its availability to act as a base or nucleophile compared to an alkylamine.

-

Basicity: The amino group can be protonated by acids, but it is a weaker base than the pyridine ring nitrogen. The pKa of the pyridinium ion is typically higher than that of the anilinium ion.

-

Nucleophilicity: The amino group can act as a nucleophile in various reactions:

-

Acylation: Reacts with acid chlorides or anhydrides to form amides.

-

Alkylation: Can undergo alkylation, though over-alkylation to secondary and tertiary amines is possible.[12]

-

Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures would form a diazonium salt. This intermediate is highly versatile and can be converted to a wide range of functional groups (e.g., -OH, -CN, -halogens).

-

Cyclization: The amino group is often used as a key nucleophile in the synthesis of fused heterocyclic systems.[13]

-

Experimental Protocols

Protocol: Synthesis via Reduction of 2,5-Dimethyl-3-nitropyridine

This protocol describes a standard and reliable method for preparing 2,5-Dimethylpyridin-3-amine from its corresponding nitro precursor, which is commercially available.[1] The causality behind this choice is the high efficiency and functional group tolerance of catalytic hydrogenation.

Materials:

-

2,5-Dimethyl-3-nitropyridine

-

Palladium on carbon (10% Pd/C)

-

Ethanol (or Methanol), reagent grade

-

Hydrogen gas (H₂) source

-

Filter agent (e.g., Celite®)

-

Rotary evaporator

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

-

Setup: In a suitable hydrogenation vessel, dissolve 1.0 equivalent of 2,5-Dimethyl-3-nitropyridine in a minimal amount of ethanol (approx. 10-20 mL per gram of substrate).

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% by weight relative to the substrate). Causality: Pd/C is an excellent catalyst for the reduction of aromatic nitro groups to amines; it is pyrophoric and must be handled with care, preferably under an inert atmosphere or wetted with solvent.

-

Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Reaction: Pressurize the vessel with hydrogen gas (typically 3-4 bar or ~50 psi) and begin vigorous stirring or shaking at room temperature.

-

Monitoring: Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter pad with a small amount of ethanol to ensure complete recovery of the product. Causality: Celite prevents the fine catalyst particles from passing through the filter paper.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid or oil is the crude 2,5-Dimethylpyridin-3-amine.

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Caption: Workflow for the synthesis of 2,5-Dimethylpyridin-3-amine.

Protocol: ¹H NMR Characterization

This protocol ensures the acquisition of a high-quality spectrum for structural verification.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified product.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Causality: Deuterated solvents are used to avoid large solvent signals in the proton spectrum.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Acquisition: Insert the tube into the NMR spectrometer.

-

Shimming & Tuning: Tune and shim the spectrometer on the sample to ensure a homogeneous magnetic field, which is critical for high resolution.

-

Parameter Setup: Set up a standard proton experiment. Key parameters include a 90° pulse angle, a relaxation delay (d1) of at least 2 seconds, and a sufficient number of scans (typically 8 or 16) to achieve a good signal-to-noise ratio.

-

Data Processing: After acquisition, apply Fourier transformation to the raw data (FID).

-

Analysis: Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm). Integrate the peaks to determine the relative number of protons for each signal.

Applications in Drug Development

2,5-Dimethylpyridin-3-amine is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[1] The aminopyridine scaffold is a cornerstone in medicinal chemistry, and this particular derivative offers a unique substitution pattern that can be exploited for generating molecular diversity. It has been specifically cited as a reagent in the synthesis of modulators for chemokine receptors CCR9 and CCR10, which are targets for inflammatory diseases.[1] The broader family of dimethylpyridine derivatives has been investigated for anti-inflammatory and chemopreventive properties, often linked to the inhibition of cyclooxygenase (COX) enzymes.[14] The strategic placement of its functional groups makes it an ideal starting point for building libraries of compounds for screening against various biological targets.[15]

Conclusion

2,5-Dimethylpyridin-3-amine is a nuanced heterocyclic building block whose chemical personality is defined by a competitive interplay of electronic effects. The potent activating and directing influence of the C3-amino group dominates its reactivity profile, rendering the C4 and C6 positions highly susceptible to electrophilic attack. This predictable reactivity, combined with the versatility of the amino group itself, makes it a valuable and strategic tool for synthetic and medicinal chemists. A thorough understanding of the principles outlined in this guide is essential for any researcher aiming to effectively harness the potential of this important molecular scaffold.

References

-

Zhang, W., et al. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Computational study on 2,3,4-aminopyridines. Retrieved from [Link]

-

El-Gazzar, A. B. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Retrieved from [Link]

-

Rizvi, S. U. M. D., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. Retrieved from [Link]

-

ResearchGate. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]

-

Gouault, N., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Pharmaceuticals. Retrieved from [Link]

-

Donlawson, C., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Modern Chemistry. Retrieved from [Link]

-

Problems in Chemistry. (2021). Amines Part 7 - Electrophilic Aromatic Substitution in pyridine. YouTube. Retrieved from [Link]

-

Smith, A. M. R., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. Retrieved from [Link]

-

Problems in Chemistry. (2021). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. Retrieved from [Link]

-

AllChem. (2017). Nucleophilic substitution of pyridine. YouTube. Retrieved from [Link]

-

S. Michael Stewart. (2019). Nucleophilic Substitution with Amines. YouTube. Retrieved from [Link]

-

LabSolutions. (n.d.). 2,5-dimethylpyridin-3-amine. Retrieved from [Link]

-

Dr. Gargee Ghosh. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. Retrieved from [Link]

-

Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. Retrieved from [Link]

-

Beilstein-Institut. (2022). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Szymański, P., et al. (2019). Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives. Molecules. Retrieved from [Link]

Sources

- 1. 2,5-diMethylpyridin-3-aMine | 89943-02-2 [chemicalbook.com]

- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. labsolu.ca [labsolu.ca]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. BJOC - Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties [beilstein-journals.org]

- 14. mdpi.com [mdpi.com]

- 15. dovepress.com [dovepress.com]

Thermochemical stability of 2,5-Dimethylpyridin-3-amine

An In-Depth Technical Guide to the Thermochemical Stability of 2,5-Dimethylpyridin-3-amine

Authored by: A Senior Application Scientist

Introduction

2,5-Dimethylpyridin-3-amine, a substituted pyridine derivative, is a molecule of interest in pharmaceutical and chemical synthesis.[1] Its structural features, including the aromatic pyridine ring and the amino group, suggest a degree of thermal stability, yet also point to potential decomposition pathways under thermal stress. A thorough understanding of its thermochemical stability is paramount for safe handling, storage, process development, and for ensuring the integrity of this compound in its applications. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the thermochemical stability of 2,5-Dimethylpyridin-3-amine. We will delve into the theoretical considerations, present detailed experimental protocols, and discuss the interpretation of the resulting data.

Theoretical Considerations: Structural Insights into Thermal Stability

The thermochemical stability of 2,5-Dimethylpyridin-3-amine is intrinsically linked to its molecular structure. The pyridine ring, an aromatic heterocycle, is inherently stable due to electron delocalization. The methyl and amino substituents, however, can influence this stability. The amino group can act as a site for initiation of decomposition, particularly through oxidation or deamination reactions at elevated temperatures. The methyl groups, through hyperconjugation, may slightly alter the electron density of the ring, which in turn can affect its thermal degradation profile.

Potential decomposition pathways at elevated temperatures could involve:

-

Deamination: Loss of the amino group.

-

Ring opening: Cleavage of the pyridine ring.

-

Oxidation: If in the presence of an oxidizing atmosphere.

-

Polymerization: Self-reaction of the molecule at high temperatures.

Given the absence of specific decomposition data for 2,5-Dimethylpyridin-3-amine in publicly available safety data sheets[2], a systematic experimental evaluation is not just recommended, but essential.

Experimental Evaluation of Thermochemical Stability

The primary techniques for assessing the thermochemical stability of a solid compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4][5] These methods provide complementary information on mass changes and heat flow as a function of temperature. For a more in-depth analysis, coupling TGA with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR) can identify the evolved gaseous decomposition products.[6][7]

Core Experimental Workflow

The following diagram illustrates a comprehensive workflow for the thermochemical characterization of 2,5-Dimethylpyridin-3-amine.

Caption: A comprehensive workflow for assessing the thermochemical stability of 2,5-Dimethylpyridin-3-amine.

Detailed Experimental Protocols

2.2.1. Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which 2,5-Dimethylpyridin-3-amine begins to decompose by measuring its mass loss as a function of temperature.

Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of 2,5-Dimethylpyridin-3-amine into a clean, tared TGA pan (typically alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a final temperature well above the expected decomposition (e.g., 500 °C) at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Analysis: Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins. Also, note the temperature at 5% mass loss (T5%) and the residual mass at the end of the experiment.

2.2.2. Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, solid-solid transitions, and decomposition by measuring the heat flow into or out of the sample as a function of temperature.[4][6]

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 2,5-Dimethylpyridin-3-amine into a DSC pan. Crimp the pan with a lid. For safety, it is advisable to use a pinhole lid to allow for the release of any evolved gases during decomposition.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a temperature below any expected transitions (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature that encompasses all expected thermal events, including decomposition as identified by TGA.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Analysis: Identify and characterize endothermic (melting, boiling) and exothermic (crystallization, decomposition) peaks. For the melting peak, determine the onset temperature, peak temperature, and the enthalpy of fusion (ΔHfus). For decomposition, note the onset temperature and the nature of the event (endothermic or exothermic).

Data Interpretation and Visualization

Summarized Data Presentation

The quantitative data obtained from TGA and DSC experiments should be summarized in a clear and concise table for easy comparison and reporting.

| Parameter | Method | Value | Units | Significance |

| Melting Point (Tonset) | DSC | TBD | °C | Purity indicator and upper limit for stable liquid phase |

| Enthalpy of Fusion (ΔHfus) | DSC | TBD | J/g | Energy required for melting |

| Decomposition Onset (Tonset) | TGA | TBD | °C | Temperature at which significant decomposition begins |

| Temperature at 5% Mass Loss (T5%) | TGA | TBD | °C | A common metric for thermal stability |

| Decomposition Onset | DSC | TBD | °C | Confirms the decomposition temperature from TGA |

| Decomposition Enthalpy (ΔHdecomp) | DSC | TBD | J/g | Energy released or absorbed during decomposition |

| Residual Mass | TGA | TBD | % | Indicates the amount of non-volatile residue |

TBD: To Be Determined experimentally.

Visualizing Potential Decomposition

The following diagram illustrates a simplified potential decomposition pathway for 2,5-Dimethylpyridin-3-amine under inert thermal stress. The actual products would need to be confirmed by evolved gas analysis.

Caption: A conceptual diagram of the thermal decomposition of 2,5-Dimethylpyridin-3-amine.

Safety and Handling Considerations

While specific data is lacking, the general hazards associated with aminopyridines should be considered.[8] These compounds can be toxic if swallowed, inhaled, or in contact with skin. Thermal decomposition may produce hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen cyanide (HCN). Therefore, all thermal analyses must be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.

Conclusion

A comprehensive evaluation of the thermochemical stability of 2,5-Dimethylpyridin-3-amine is crucial for its safe and effective use. This guide has outlined a systematic approach utilizing standard thermal analysis techniques, namely TGA and DSC, to fill the existing knowledge gap. By following the detailed protocols and data interpretation frameworks presented, researchers can confidently characterize the thermal behavior of this compound. The insights gained from these studies will be invaluable for process optimization, risk assessment, and ensuring product quality and stability in the pharmaceutical and chemical industries.

References

- 1. 2,5-diMethylpyridin-3-aMine | 89943-02-2 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. azom.com [azom.com]

- 4. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 5. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 6. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals | MDPI [mdpi.com]

- 7. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

The Aminopyridine Scaffold: A Versatile Keel in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract